

3-methyl-1H-indol-4-amine chemical properties

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Compound of Interest

Compound Name: 3-methyl-1H-indol-4-amine

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An In-depth Technical Guide to **3-methyl-1H-indol-4-amine**: Properties, Synthesis, and Applications

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.^{[1][2][3][4]} Compounds featuring this scaffold exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3][5]} Within this important class, **3-methyl-1H-indol-4-amine** emerges as a highly valuable, yet specialized, synthetic intermediate. Its unique substitution pattern—a methyl group at the C3 position and an amino group on the benzene ring at C4—offers a strategic platform for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its applications for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

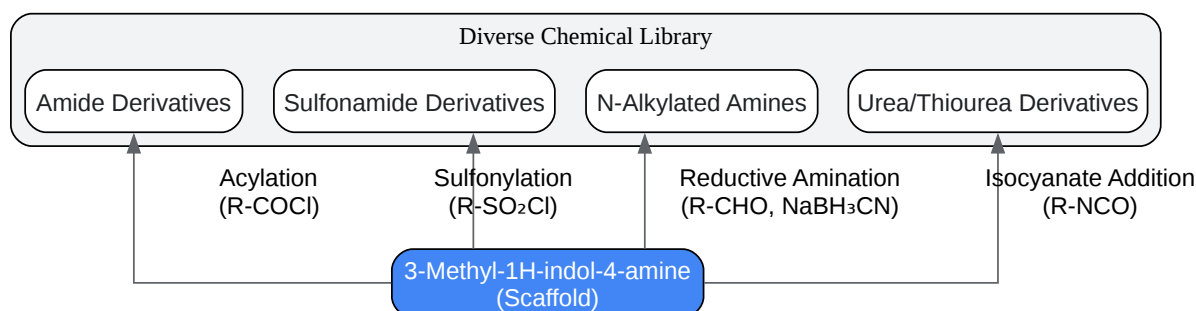
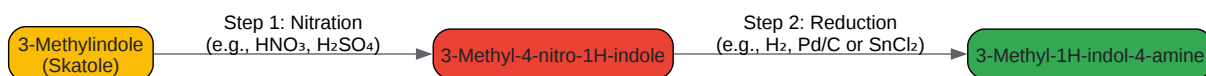
3-methyl-1H-indol-4-amine, also known as 4-amino-3-methylindole or 4-aminoskatole, is an aromatic heterocyclic amine. The presence of both a nucleophilic amino group and the reactive indole core makes it a versatile building block in synthetic chemistry.

Property	Value	Source / Method
Molecular Formula	C ₉ H ₁₀ N ₂	Calculated
Molecular Weight	146.19 g/mol	Calculated
Appearance	Expected to be a crystalline solid, from off-white to brown, may darken on exposure to air and light.	Inferred from related indoles[6] [7]
Solubility	Soluble in organic solvents like methanol, chloroform, and acetone; limited solubility in water.	Inferred from related indoles[7]
Melting Point	Not definitively reported; expected to be higher than 3-methylindole (92-97 °C) due to hydrogen bonding from the amine group.	Inferred from related indoles[7]
Boiling Point	> 265 °C (Decomposes)	Inferred from related indoles[7]
pKa	~4-5 for the anilinic amine; ~17 for the indole N-H proton.	Estimated

Proposed Synthesis and Mechanistic Rationale

The synthesis of **3-methyl-1H-indol-4-amine** is most logically achieved via a two-step sequence starting from the commercially available 3-methylindole (skatole). The core strategy involves the regioselective nitration of the indole ring, followed by the reduction of the resulting nitro group.

Synthetic Workflow Overview



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